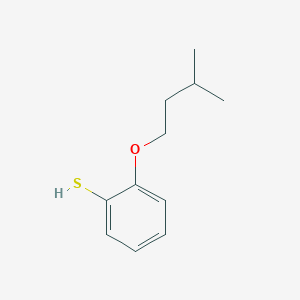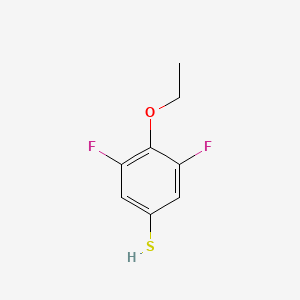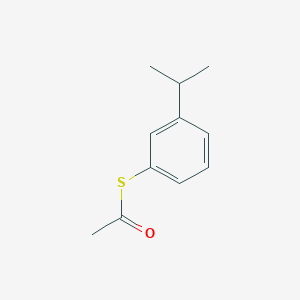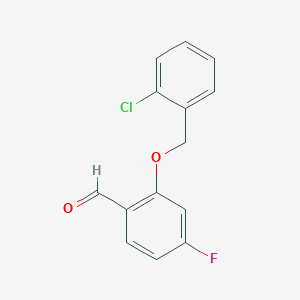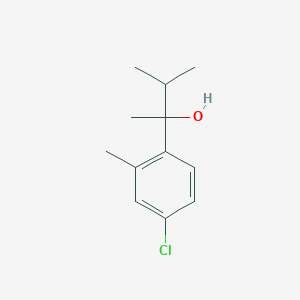
2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-chloro-2-methylphenol with appropriate reagents to introduce the butanol moiety. One common method involves the alkylation of 4-chloro-2-methylphenol with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the chloro group.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-2-methylphenyl)-3-methylbutan-2-one.
Reduction: Formation of 2-(4-Chloro-2-methylphenyl)-3-methylbutane.
Substitution: Formation of 2-(4-Methoxy-2-methylphenyl)-3-methylbutan-2-ol or 2-(4-Cyano-2-methylphenyl)-3-methylbutan-2-ol.
Scientific Research Applications
2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenol
- 4-Chloro-2-methylphenyl isocyanate
- 4-Chloro-3-methylphenol
Uniqueness
2-(4-Chloro-2-methylphenyl)-3-methyl-butan-2-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a chloro-substituted phenyl ring and a butanol moiety makes it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-8(2)12(4,14)11-6-5-10(13)7-9(11)3/h5-8,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOZGALAWSYSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
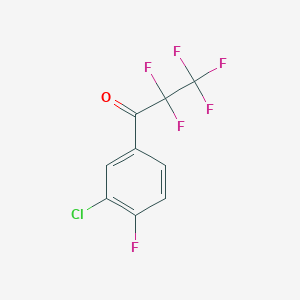

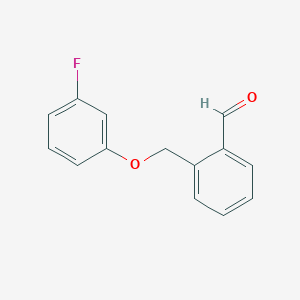
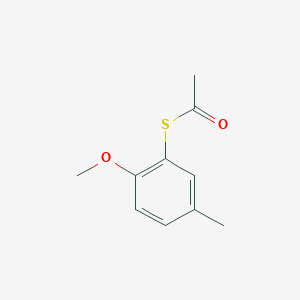
![1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999875.png)
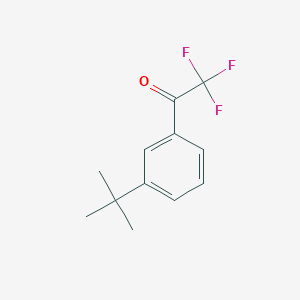
![2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999887.png)
![1-Chloro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7999895.png)
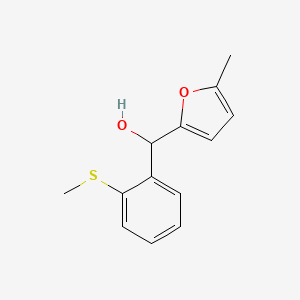
![1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999914.png)
